molecular formula C20H26N8O2 B15017916 2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B15017916
M. Wt: 410.5 g/mol
InChI Key: SVNOKVLWBFXZIQ-RCCKNPSSSA-N
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Description

2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring substituted with piperidine groups and a hydrazone linkage to a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves the condensation of 3-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The piperidine groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and cellular processes.

    Medicine: Potential use as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The triazine ring and hydrazone linkage play crucial roles in binding to these targets, modulating their activity and triggering downstream pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
  • (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one

Uniqueness

Compared to similar compounds, 2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE stands out due to its dual piperidine substitution, which enhances its binding affinity and specificity for certain molecular targets. This unique feature makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H26N8O2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C20H26N8O2/c29-28(30)17-9-7-8-16(14-17)15-21-25-18-22-19(26-10-3-1-4-11-26)24-20(23-18)27-12-5-2-6-13-27/h7-9,14-15H,1-6,10-13H2,(H,22,23,24,25)/b21-15+

InChI Key

SVNOKVLWBFXZIQ-RCCKNPSSSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])N4CCCCC4

Origin of Product

United States

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